molecular formula C9H7ClN2O B1312734 1-(5-Chloro-1H-indazol-1-yl)ethanone CAS No. 98083-43-3

1-(5-Chloro-1H-indazol-1-yl)ethanone

Cat. No. B1312734
CAS RN: 98083-43-3
M. Wt: 194.62 g/mol
InChI Key: LNRWUGNNZNFPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-chloro-1H-indazole, is a compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance that is sealed in dry and stored at 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-1H-indazol-1-yl)ethanone consists of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

1-(5-Chloro-1H-indazol-1-yl)ethanone is a solid substance with a melting point of 144-145°C . It is sealed in dry and stored at 2-8°C .

Scientific Research Applications

Synthesis of Agricultural and Antifungal Compounds

A method detailed for the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, an analog to 1-(5-Chloro-1H-indazol-1-yl)ethanone, highlights its utility in creating fungicides such as prothioconazole, indicating potential agricultural applications (Ji et al., 2017). This showcases the compound's relevance in synthesizing chemicals that protect crops from fungal diseases.

Corrosion Inhibition for Metals

Research on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) as a corrosion inhibitor demonstrates the potential of structurally related compounds in protecting metals in corrosive environments (Jawad et al., 2020). This suggests that 1-(5-Chloro-1H-indazol-1-yl)ethanone could be explored for similar applications, contributing to materials science and engineering by extending the life of metal structures.

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of compounds derived from chloro-substituted ethanones reveal significant antimicrobial activities, hinting at the potential of 1-(5-Chloro-1H-indazol-1-yl)ethanone in pharmaceutical applications (Sherekar et al., 2022). Such compounds could be foundational in developing new treatments against bacterial and fungal infections.

Advanced Material Synthesis

Investigations into the synthesis of novel triazole and indazole derivatives offer insights into the development of materials with potential applications in electronics, optics, and as ligands in catalysis (Bhat et al., 2016). This suggests that 1-(5-Chloro-1H-indazol-1-yl)ethanone could play a role in synthesizing materials for high-tech applications.

Antitubercular Agents

Research focusing on derivatives targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR) for tuberculosis treatment suggests the potential of indazole derivatives in medicinal chemistry (Sharma et al., 2019). The structural similarity to 1-(5-Chloro-1H-indazol-1-yl)ethanone underscores its potential utility in developing novel antitubercular agents.

Safety And Hazards

The safety information for 1-(5-Chloro-1H-indazol-1-yl)ethanone includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(5-chloroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWUGNNZNFPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469478
Record name 1-(5-Chloro-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-1H-indazol-1-yl)ethanone

CAS RN

98083-43-3
Record name 1-(5-Chloro-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.